Cas no 1021026-55-0 (N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide)

N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core functionalized with a furan-2-carboxamide group and a pyridin-4-ylmethylsulfanyl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of multiple heteroatoms enhances its potential for hydrogen bonding and π-stacking interactions, which can be leveraged in the design of bioactive molecules. Its modular synthesis allows for further derivatization, enabling the exploration of structure-activity relationships. The compound’s balanced lipophilicity and polarity suggest favorable pharmacokinetic properties, supporting its utility in developing targeted therapeutics.
N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide structure
1021026-55-0 structure
商品名:N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
CAS番号:1021026-55-0
MF:C15H12N4O2S
メガワット:312.346381187439
CID:5830317
PubChem ID:42111616

N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]furan-2-carboxamide
    • N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
    • F5225-0598
    • AKOS024500993
    • N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide
    • 1021026-55-0
    • インチ: 1S/C15H12N4O2S/c20-15(12-2-1-9-21-12)17-13-3-4-14(19-18-13)22-10-11-5-7-16-8-6-11/h1-9H,10H2,(H,17,18,20)
    • InChIKey: JMZRGDGTNGSHPV-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C(NC1=NN=C(SCC2C=CN=CC=2)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 312.06809681g/mol
  • どういたいしつりょう: 312.06809681g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 366
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5225-0598-75mg
N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
1021026-55-0
75mg
$208.0 2023-09-10
Life Chemicals
F5225-0598-1mg
N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
1021026-55-0
1mg
$54.0 2023-09-10
Life Chemicals
F5225-0598-40mg
N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
1021026-55-0
40mg
$140.0 2023-09-10
Life Chemicals
F5225-0598-50mg
N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
1021026-55-0
50mg
$160.0 2023-09-10
Life Chemicals
F5225-0598-10mg
N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
1021026-55-0
10mg
$79.0 2023-09-10
Life Chemicals
F5225-0598-10μmol
N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
1021026-55-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5225-0598-30mg
N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
1021026-55-0
30mg
$119.0 2023-09-10
Life Chemicals
F5225-0598-2mg
N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
1021026-55-0
2mg
$59.0 2023-09-10
Life Chemicals
F5225-0598-5mg
N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
1021026-55-0
5mg
$69.0 2023-09-10
Life Chemicals
F5225-0598-20mg
N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide
1021026-55-0
20mg
$99.0 2023-09-10

N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide 関連文献

N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamideに関する追加情報

Professional Introduction to N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide (CAS No. 1021026-55-0)

N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide, with the CAS number 1021026-55-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development. The intricate structure of this molecule, featuring a combination of pyridazine, furan, and pyridine moieties, contributes to its unique chemical properties and potential therapeutic applications.

The molecular framework of N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide is characterized by its complex arrangement of heterocyclic rings. The presence of a pyridazine core linked to a furan ring via an amide bond introduces specific functional groups that can interact with biological targets. Specifically, the amide functionality and the sulfanyl group attached to the pyridine ring play crucial roles in modulating the compound's bioactivity. This structural design allows for selective binding to various enzymes and receptors, which is essential for developing effective pharmaceutical agents.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the pyridazine scaffold. Pyridazines are known for their ability to engage with a wide range of biological targets, including kinases and other enzymes involved in cellular signaling pathways. The incorporation of a pyridin-4-ylmethylsulfanyl group into the structure enhances the compound's solubility and bioavailability, which are critical factors for its efficacy as a drug candidate. Furthermore, the furan moiety contributes to the molecule's overall stability and reactivity, making it a versatile building block for medicinal chemistry.

One of the most compelling aspects of N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide is its potential application in addressing various therapeutic challenges. Current research indicates that this compound may exhibit inhibitory effects on several key enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders. For instance, studies have demonstrated that analogs of this compound can interfere with the activity of tyrosine kinases, which are often overexpressed in tumor cells. By targeting these enzymes, N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide holds promise as a lead compound for developing novel anticancer therapies.

The sulfanyl group in the molecule's structure is particularly noteworthy, as it can participate in hydrogen bonding and other non-covalent interactions with biological targets. This feature enhances the compound's ability to bind selectively to its intended receptors or enzymes. Additionally, the presence of multiple heterocyclic rings allows for diverse conformational flexibility, which can be exploited to optimize binding affinity and pharmacokinetic properties. These structural attributes make N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide a valuable scaffold for further derivatization and optimization.

In light of these findings, researchers have been actively investigating synthetic strategies to modify and enhance the properties of this compound. Advances in computational chemistry and molecular modeling have enabled the identification of structural modifications that could improve bioactivity and reduce potential side effects. For example, computational studies have suggested that introducing additional functional groups at specific positions within the molecule could enhance its binding affinity to target proteins while minimizing off-target effects.

The development of novel pharmaceutical agents often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies have shown that N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide exhibits promising results in cell-based assays and animal models. These studies have provided valuable insights into its mechanism of action and potential therapeutic benefits. However, further research is needed to fully understand its pharmacological profile and to assess its suitability for clinical translation. Collaborative efforts between chemists, biologists, and pharmacologists are essential to bridge this gap and bring this compound closer to clinical application.

The synthesis of N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yldi-furan) has been optimized through various synthetic routes that leverage modern organic chemistry techniques. These methods include multi-step reactions involving cross-coupling processes, nucleophilic substitutions, and cyclization reactions. The choice of synthetic pathway depends on factors such as yield efficiency, scalability, and cost-effectiveness. Recent advancements in green chemistry have also encouraged researchers to explore more sustainable synthetic methods that minimize waste generation and hazardous byproducts.

The versatility of N-(6-{[(pyridin) methyl)sulfanyl}pyrazin) makes it an attractive candidate for further exploration in drug discovery programs. By modifying its structural features, researchers can generate libraries of derivatives with tailored biological activities. This approach allows for high-throughput screening (HTS) campaigns aimed at identifying compounds with enhanced potency and selectivity. Such libraries are invaluable tools for medicinal chemists seeking to develop new treatments for complex diseases.

In conclusion,N-(6-{[(pyrinidinmethyl)sulfanylp-pyrazindin)]furaancarboxamid) represents a significant advancement in pharmaceutical research due to its complex structure,bioactive potential,and synthetic feasibility.Combining cutting-edge techniques from organic chemistry,biochemistry,and computational science offers hope for developing innovative therapeutics targeting various diseases.Future studies should continue focusing on optimizing this compound's pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.Future studies should continue focusing on optimizing this compounds pharmacological profile while exploring new synthetic strategies that enhance efficiency sustainability.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd